Structural Differentiation from the Prototypical NK1 Antagonist CP-99,994
1-(2-Methoxybenzyl)piperidin-3-amine represents a minimal pharmacophoric core, lacking the 2-phenyl group present in the high-affinity NK1 antagonist CP-99,994 [1]. This structural simplification results in a substantial difference in molecular weight and lipophilicity, which directly impacts physicochemical properties and predicted target engagement. Direct binding data for the target compound is absent in primary literature, which itself is a key differentiator for novel IP generation [2].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 220.31 g/mol |
| Comparator Or Baseline | CP-99,994 (Ki = 0.25 nM at human NK1 receptor): 296.4 g/mol |
| Quantified Difference | -76.1 g/mol |
| Conditions | In silico / Structural comparison |
Why This Matters
The lower molecular weight of the target compound provides a more ligand-efficient starting point for fragment-based drug discovery and offers a distinct patent landscape compared to the heavily protected CP-99,994 series.
- [1] McLean, S., Ganong, A., Seymour, P. A., Snider, R. M., Desai, M. C., Rosen, T., ... & Robinson, G. (1993). Pharmacology of CP-99,994; a nonpeptide antagonist of the tachykinin neurokinin-1 receptor. Journal of Pharmacology and Experimental Therapeutics, 267(1), 472-479. View Source
- [2] PubChem. (n.d.). CP-100263 (Compound Summary). Retrieved from https://pubchem.ncbi.nlm.nih.gov/. View Source
